molecular formula C12H10N4S B12378749 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 88312-54-3

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12378749
CAS No.: 88312-54-3
M. Wt: 242.30 g/mol
InChI Key: PUSDFVLFQCPXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound belongs to the class of 1,2,4-triazoles, which are known for their wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method is the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in water and ethanol at room temperature can yield various heterocyclic compounds, including 1,2,4-triazoles .

Industrial Production Methods

Industrial production methods for this compound often involve catalyst-free, one-pot, three-component synthesis. This method is efficient and environmentally friendly, as it uses green media such as water and ethanol .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce hydrogenated compounds .

Scientific Research Applications

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential bacterial proteins. This inhibition disrupts the bacterial cell’s normal functions, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88312-54-3

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

3-amino-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H10N4S/c13-11-14-15-12(17)16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14)(H,15,17)

InChI Key

PUSDFVLFQCPXAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.